Cas no 2172126-30-4 (3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid)

3-(2,4-ジメチル-1H-イミダゾール-5-イル)-2-ヒドロキシプロパン酸は、イミダゾール環を有する有機化合物であり、生化学的および医薬品研究において重要な中間体として利用されます。この化合物は、ヒドロキシ基とカルボキシル基を有するため、高い反応性と多様な修飾可能性を備えています。特に、イミダゾール骨格の特性により、金属イオンとのキレート形成能や生体適合性に優れ、創薬分野での応用が期待されます。また、安定性が高く、合成プロセスにおける取り扱いが比較的容易である点も特徴です。

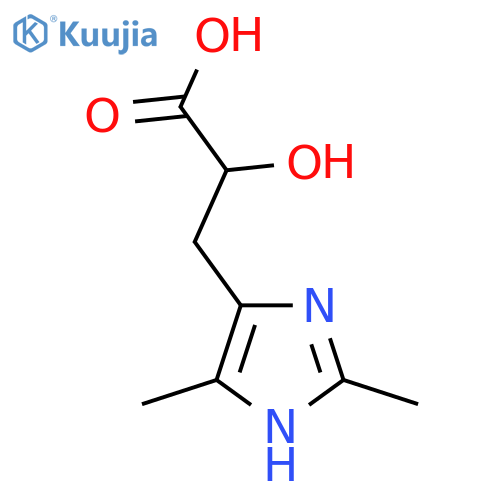

2172126-30-4 structure

商品名:3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid

- EN300-1451969

- 2172126-30-4

-

- インチ: 1S/C8H12N2O3/c1-4-6(10-5(2)9-4)3-7(11)8(12)13/h7,11H,3H2,1-2H3,(H,9,10)(H,12,13)

- InChIKey: FSDXUSKEXKHWPN-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)CC1=C(C)NC(C)=N1

計算された属性

- せいみつぶんしりょう: 184.08479225g/mol

- どういたいしつりょう: 184.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451969-1000mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 1000mg |

$986.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-250mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-2500mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-100mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 100mg |

$867.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-1.0g |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1451969-500mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 500mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-5000mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 5000mg |

$2858.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-10000mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 10000mg |

$4236.0 | 2023-09-29 | ||

| Enamine | EN300-1451969-50mg |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |

2172126-30-4 | 50mg |

$827.0 | 2023-09-29 |

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2172126-30-4 (3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬